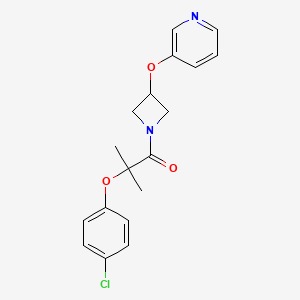
3-(dimethylamino)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide, also known as DMEMB, is a chemical compound that has been widely used in scientific research. DMEMB is a synthetic molecule that belongs to the class of benzamides and has been shown to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Novel benzamide derivatives, including compounds structurally related to 3-(dimethylamino)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide, have been synthesized and examined for their pharmacological activities. For instance, a study on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives revealed a compound with balanced gastrointestinal prokinetic and antiemetic activities, highlighting its potential as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).
Structural and Chemical Properties
Research into the structural and chemical properties of benzamide derivatives provides insights into their potential applications in various fields. For instance, the study of substituted 3‐aminopropenoates, which includes compounds with dimethylamino substituents, contributes to understanding the impact of bulky substituents on molecular structure and potential reactivity (Sinur, Golič, & Stanovnik, 1994).
Electrophilic Cyclization Applications
The electrophilic cyclization of benzamide derivatives to produce chalcogenoxanthen-9-ones demonstrates the chemical versatility of these compounds. Such reactions are significant for synthesizing novel organometallic compounds with potential applications in materials science and catalysis (Valle, Donnelly, Holt, & Detty, 2005).
Block Copolymer Applications
The selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers showcases the potential of benzamide derivatives in polymer chemistry. Such cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating their utility in drug delivery systems and nanotechnology (Bütün, Armes, & Billingham, 2001).
Antitumor Activity
The exploration of acridine monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide for antitumor activity highlights the therapeutic potential of benzamide derivatives in oncology. Such studies contribute to the development of new antileukemic agents and improve understanding of structure-activity relationships in anticancer drug design (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)16-9-5-8-15(11-16)19(22)20-13-18(24-4)14-7-6-10-17(12-14)23-3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYTVVAFDYBNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)

![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)


![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)
![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)

